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Compound of Interest

Compound Name: Fgfr-IN-8

Cat. No.: B12395904 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fgfr-IN-8, also identified as Compound 17a in scientific literature, is a highly potent, orally

active, and irreversible pan-FGFR inhibitor. It targets the fibroblast growth factor receptor

(FGFR) family of receptor tyrosine kinases, which are crucial regulators of cell proliferation,

differentiation, and migration. Dysregulation of FGFR signaling is implicated in the

pathogenesis of various cancers, making it a significant target for therapeutic intervention.

Fgfr-IN-8 exhibits robust inhibitory activity against both wild-type and clinically relevant mutant

forms of FGFRs, positioning it as a promising candidate for cancer therapy. This technical

guide provides a comprehensive overview of Fgfr-IN-8, including its mechanism of action,

biological activity, and the experimental protocols used for its characterization.

Core Data Summary
Table 1: In Vitro Inhibitory Activity of Fgfr-IN-8
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Target IC50 (nM)

FGFR1 <0.5

FGFR2 <0.5

FGFR2 (V564F mutant) 189.1

FGFR2 (N549H mutant) <0.5

FGFR3 <0.5

FGFR3 (V555M mutant) 22.6

FGFR4 7.30

Data sourced from MedChemExpress.[1][2][3]

Chemical Properties
Property Value

CAS Number 2640217-64-5

Molecular Formula C27H31Cl2N9O2

Appearance Solid powder

Purity ≥98.0%

Solubility Soluble in DMSO

Mechanism of Action
Fgfr-IN-8 functions as an irreversible inhibitor by forming a covalent bond with a conserved

cysteine residue within the ATP-binding pocket of the FGFR kinase domain. This covalent

modification permanently inactivates the receptor, leading to a sustained blockade of

downstream signaling pathways. The primary signaling cascades inhibited by Fgfr-IN-8 are the

RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, both of which are critical for

tumor cell proliferation and survival. By disrupting these pathways, Fgfr-IN-8 induces cell cycle

arrest and apoptosis in cancer cells with aberrant FGFR signaling.
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Caption: Simplified FGFR Signaling Pathway and Inhibition by Fgfr-IN-8.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of

pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally related to Fgfr-IN-8.

In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Fgfr-IN-8 against

various FGFR kinases.

Materials: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains; ATP;

substrate peptide (e.g., poly(Glu, Tyr) 4:1); Fgfr-IN-8; kinase buffer; 96-well plates; plate

reader.

Procedure:

1. Prepare serial dilutions of Fgfr-IN-8 in DMSO.

2. Add the kinase, substrate peptide, and kinase buffer to the wells of a 96-well plate.

3. Add the diluted Fgfr-IN-8 or DMSO (vehicle control) to the respective wells.

4. Initiate the kinase reaction by adding ATP.

5. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

6. Stop the reaction and measure the amount of phosphorylated substrate using a suitable

detection method (e.g., ADP-Glo Kinase Assay).

7. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit

the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of Fgfr-IN-8 on cancer cell lines.
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Materials: Cancer cell lines with known FGFR alterations (e.g., SNU-16, NCI-H1581); cell

culture medium; fetal bovine serum (FBS); Fgfr-IN-8; 96-well cell culture plates; MTS or

CellTiter-Glo reagent.

Procedure:

1. Seed the cells in 96-well plates and allow them to adhere overnight.

2. Treat the cells with serial dilutions of Fgfr-IN-8 or DMSO for 72 hours.

3. Add MTS or CellTiter-Glo reagent to each well and incubate according to the

manufacturer's instructions.

4. Measure the absorbance or luminescence to determine cell viability.

5. Calculate the percentage of cell growth inhibition relative to the DMSO-treated control and

determine the GI50 value.

In Vitro Workflow

Cancer Cell
Seeding

Treatment with
Fgfr-IN-8

Incubation
(72 hours)

Cell Viability
Assay

Data Analysis
(GI50 Calculation)

Click to download full resolution via product page

Caption: General workflow for in vitro cell proliferation assays.

Western Blot Analysis
Objective: To investigate the effect of Fgfr-IN-8 on the phosphorylation of FGFR and

downstream signaling proteins.

Materials: Cancer cell lines; Fgfr-IN-8; lysis buffer; protease and phosphatase inhibitors;

primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK); secondary

antibodies; SDS-PAGE gels; PVDF membranes; chemiluminescence substrate.

Procedure:
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1. Treat cells with Fgfr-IN-8 at various concentrations for a specified time.

2. Lyse the cells and quantify the protein concentration.

3. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

4. Block the membrane and incubate with primary antibodies overnight at 4°C.

5. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

6. Detect the protein bands using a chemiluminescence imaging system.

In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of Fgfr-IN-8 in a preclinical animal model.

Materials: Immunocompromised mice (e.g., BALB/c nude mice); cancer cell lines for

xenograft implantation; Fgfr-IN-8 formulation for oral administration; vehicle control; calipers.

Procedure:

1. Subcutaneously inject cancer cells into the flanks of the mice.

2. When tumors reach a palpable size, randomize the mice into treatment and control

groups.

3. Administer Fgfr-IN-8 or vehicle to the respective groups orally, once daily.

4. Measure tumor volume and body weight regularly.

5. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamic studies).

6. Calculate the tumor growth inhibition (TGI) percentage.

Synthesis Outline
The synthesis of Fgfr-IN-8 and its analogs is based on a pyrazolo[3,4-d]pyrimidine scaffold. A

key step in the synthesis involves the construction of this core structure, followed by the
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introduction of various substituents to optimize potency and pharmacokinetic properties. The

final step typically involves the attachment of an acrylamide moiety, which is responsible for the

irreversible covalent binding to the target cysteine residue in FGFR. For detailed synthetic

schemes and procedures, please refer to the primary literature on the discovery of

pyrazolo[3,á-d]pyrimidine derivatives as pan-FGFR inhibitors.[1]

Conclusion
Fgfr-IN-8 is a potent and irreversible pan-FGFR inhibitor with significant potential for the

treatment of cancers driven by aberrant FGFR signaling. Its robust in vitro and in vivo activity,

coupled with a well-defined mechanism of action, makes it a valuable tool for cancer research

and a promising lead compound for further drug development. The experimental protocols

outlined in this guide provide a framework for the continued investigation and characterization

of Fgfr-IN-8 and other novel FGFR inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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